trans-Ketoconazole
Overview
Description
Trans-Ketoconazole is a synthetic imidazole derivative and a broad-spectrum antifungal agent. It is primarily used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is known for its poor aqueous solubility and high molecular weight, which can affect its bioavailability and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Ketoconazole involves the reaction of specific compounds in an acid medium. The process includes mixing the compound shown in formula I with the compound shown in formula II. This reaction is characterized by large steric hindrance, which improves the cis-trans selectivity of the 1,3-dioxolane formed . Additionally, co-crystallization techniques using various coformers such as oxalic acid, fumaric acid, and nicotinamide have been employed to improve the physicochemical properties of this compound .
Industrial Production Methods
Industrial production of this compound typically involves solvent crystallization methods to enhance its solubility and dissolution rate. This method is preferred due to its efficiency in producing high-purity this compound with improved biopharmaceutical properties .
Chemical Reactions Analysis
Types of Reactions
Trans-Ketoconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Trans-Ketoconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of imidazole derivatives and their chemical properties.
Biology: Investigated for its antifungal activity and its effects on fungal cell membranes.
Medicine: Used in the development of antifungal therapies for treating systemic and superficial fungal infections.
Industry: Employed in the formulation of various pharmaceutical products, including creams, gels, and shampoos for treating fungal infections .
Mechanism of Action
Trans-Ketoconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol. This inhibition disrupts ergosterol synthesis, compromising the structural and functional stability of the fungal cell membrane, leading to increased permeability and ultimately, cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trans-Ketoconazole include:
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
Comparison
Compared to these similar compounds, this compound has a broader spectrum of antifungal activity but is associated with more frequent gastrointestinal side effects and dose-related hepatotoxicity. Its poor aqueous solubility also limits its bioavailability, making it less effective in some cases compared to its triazole counterparts .
This compound remains a valuable compound in antifungal therapy, particularly in topical formulations where its solubility issues are less problematic .
Properties
IUPAC Name |
1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-BVAGGSTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83374-59-8, 142128-58-3 | |
Record name | trans-Ketoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketoconazole, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOCONAZOLE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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